molecular formula C18H11Cl2N3O B2779304 5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile CAS No. 320424-88-2

5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile

Cat. No. B2779304
CAS RN: 320424-88-2
M. Wt: 356.21
InChI Key: RHXYZIQSFPAUTJ-MDZDMXLPSA-N
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Description

5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile (CCO) is an organic compound that has been studied extensively for its potential applications in the fields of science and medicine. CCO is a heterocyclic compound, meaning it is composed of two or more different types of atoms in its ring structure. CCO has been studied for its ability to act as a ligand in organic synthesis and in medicinal chemistry. In particular, CCO has been studied for its potential to act as a ligand in drug discovery and development.

Scientific Research Applications

Structural and Optical Properties

Research conducted by Zeyada et al. (2016) investigated the structural and optical properties of certain 4H-pyrano [3, 2-c] quinoline derivatives, focusing on their polycrystalline nature, nanocrystallite dispersion, and optical parameters. This study provides insights into the material properties that could be relevant for the application of similar compounds in optical devices or materials science (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthetic Approaches and Reactivity

Abdallah (2007) explored the synthesis and reactivity of 3-dimethylamino-2-[(3-indolyl) carbonyl]propenonitrile with 4-chloroaniline, leading to the formation of 4-chlorophenylaminoacrylonitrile derivatives. This study illustrates the chemical versatility and potential pathways for modifying the core structure of compounds similar to "5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile" (Abdallah, 2007).

Anticancer Activities

Kachaeva et al. (2018) synthesized and evaluated the in vitro anticancer activities of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, providing evidence of the compounds' potential as frameworks for developing new anticancer drugs. This line of research highlights the relevance of oxazole derivatives in medicinal chemistry and cancer therapy research (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).

DFT and TD-DFT/PCM Calculations

Wazzan et al. (2016) conducted DFT and TD-DFT/PCM calculations to determine the molecular structure, spectroscopic characterization, NLO, and NBO analyses of certain dyes, including a compound with a chlorophenyl group. This research contributes to our understanding of the electronic properties and potential applications of oxazole derivatives in dye and pigment science (Wazzan, Al-Qurashi, & Faidallah, 2016).

Copper(II)-Mediated Synthesis

Xu et al. (2017) described a copper(II)-mediated protocol for the synthesis of 5-aryloxazole-4-carbonitrile from acetophenone, highlighting a novel approach to creating oxazole derivatives through a radical coupling mechanism. This study demonstrates the utility of oxazole compounds in organic synthesis and their potential for diverse chemical transformations (Xu et al., 2017).

properties

IUPAC Name

5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3O/c19-12-5-7-13(8-6-12)22-10-9-17-15(11-21)18(23-24-17)14-3-1-2-4-16(14)20/h1-10,22H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXYZIQSFPAUTJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2C#N)C=CNC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=NOC(=C2C#N)/C=C/NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(4-Chloroanilino)vinyl]-3-(2-chlorophenyl)-4-isoxazolecarbonitrile

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